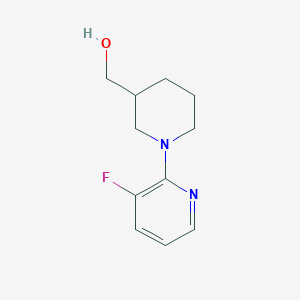
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol: is a chemical compound that features a fluoropyridine moiety attached to a piperidine ring, which is further connected to a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol typically involves the reaction of 3-fluoropyridine with piperidine derivatives under controlled conditions. One common method includes the use of n-butyllithium in hexane as a base, followed by the addition of N,N-dimethylformamide at low temperatures . The reaction is then quenched with sodium borohydride to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as column chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluoropyridine moiety allows for various substitution reactions, particularly nucleophilic aromatic substitution, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol at elevated temperatures.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol serves as a building block for the synthesis of more complex molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its role as a ligand in receptor studies and its effects on various biological pathways.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It may serve as a lead compound for the development of new therapeutic agents targeting specific receptors or enzymes.
Industry: The compound finds applications in the development of new materials, including polymers and advanced composites, due to its unique chemical properties.
Mécanisme D'action
The exact mechanism of action for (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, such as receptors or enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (1-(3-Chloropyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Bromopyridin-2-yl)piperidin-3-yl)methanol
- (1-(3-Methylpyridin-2-yl)piperidin-3-yl)methanol
Uniqueness: The presence of the fluorine atom in (1-(3-Fluoropyridin-2-yl)piperidin-3-yl)methanol imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These properties can enhance the compound’s reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C11H15FN2O |
|---|---|
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
[1-(3-fluoropyridin-2-yl)piperidin-3-yl]methanol |
InChI |
InChI=1S/C11H15FN2O/c12-10-4-1-5-13-11(10)14-6-2-3-9(7-14)8-15/h1,4-5,9,15H,2-3,6-8H2 |
Clé InChI |
QSWQKELMXCKXMP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=C(C=CC=N2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


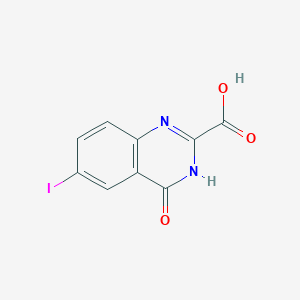
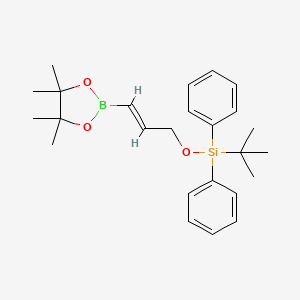
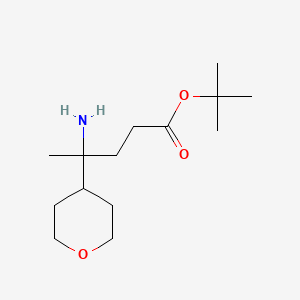

![3-(3-Methylbicyclo[1.1.1]pentan-1-yl)-3-oxopropanenitrile](/img/structure/B14898764.png)
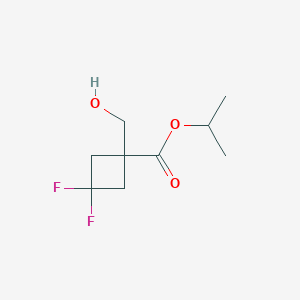

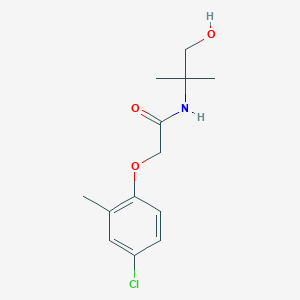


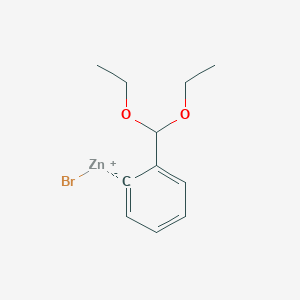

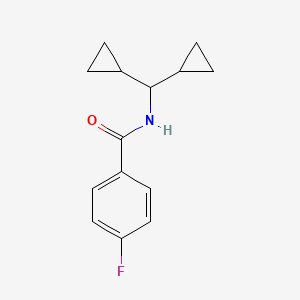
![N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(3-chlorophenyl)furan-2-carboxamide](/img/structure/B14898839.png)
